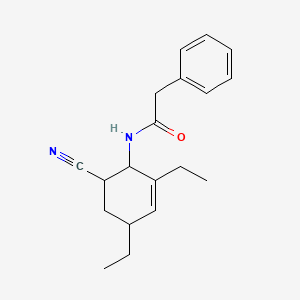![molecular formula C15H22O5 B12534523 Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate CAS No. 653563-87-2](/img/structure/B12534523.png)
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is an organic compound with the molecular formula C15H22O5 It is a derivative of butanoic acid and is characterized by the presence of a phenoxy group substituted with a hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate typically involves the esterification of 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, facilitating binding and subsequent biochemical reactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]propanoate
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]pentanoate
- Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]hexanoate
Uniqueness
Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethoxy group enhances its solubility in polar solvents, while the ester group provides a site for further chemical modification.
Propriétés
Numéro CAS |
653563-87-2 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate |
InChI |
InChI=1S/C15H22O5/c1-4-15(5-2,14(17)18-3)20-13-8-6-12(7-9-13)19-11-10-16/h6-9,16H,4-5,10-11H2,1-3H3 |
Clé InChI |
GMOHFPKQOURUSI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


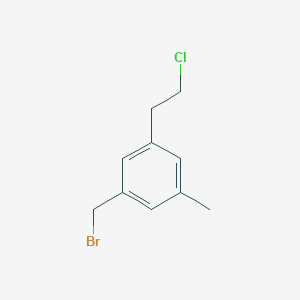
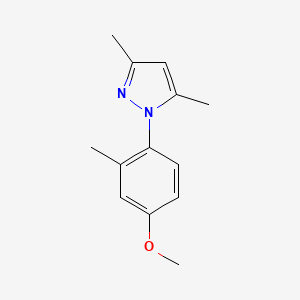
![N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12534458.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)

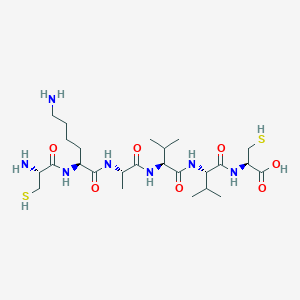

![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
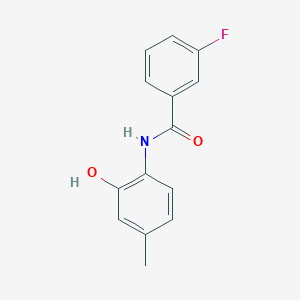
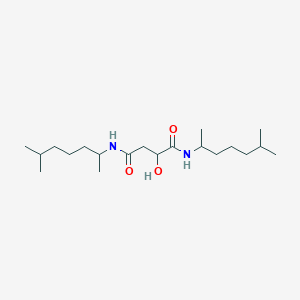
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
